molecular formula C8H13BO4 B15298825 (4-Methoxycarbonylcyclohexen-1-yl)boronic acid

(4-Methoxycarbonylcyclohexen-1-yl)boronic acid

Cat. No.: B15298825
M. Wt: 184.00 g/mol
InChI Key: UKECTVCJLADUJD-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylcyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO4 It is a derivative of boronic acid, featuring a cyclohexene ring substituted with a methoxycarbonyl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:

    Hydroboration: Using diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex at low temperatures.

    Oxidation: Using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or alcohols.

    Reduction: Formation of boranes or borohydrides.

    Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Boronic esters or alcohols.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

(4-Methoxycarbonylcyclohexen-1-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters or boronates, which facilitate the transfer of boron atoms to other molecules. In biological systems, the compound may interact with cellular components, delivering boron atoms to specific targets for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1-cyclohexen-1-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.

    Phenylboronic acid: Contains a phenyl group instead of a cyclohexene ring.

    Vinylboronic acid: Features a vinyl group instead of a cyclohexene ring.

Properties

Molecular Formula

C8H13BO4

Molecular Weight

184.00 g/mol

IUPAC Name

(4-methoxycarbonylcyclohexen-1-yl)boronic acid

InChI

InChI=1S/C8H13BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3

InChI Key

UKECTVCJLADUJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(CC1)C(=O)OC)(O)O

Origin of Product

United States

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